2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Vue d'ensemble

Description

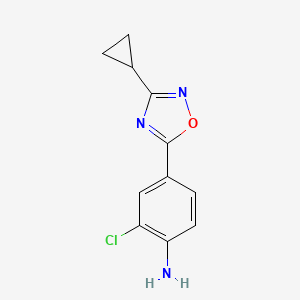

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Méthodes De Préparation

The synthesis of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Analyse Des Réactions Chimiques

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include THF (tetrahydrofuran), ethanol, and sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amidoximes and isatoic anhydrides in a NaOH–DMSO medium results in the formation of 1,2,4-oxadiazoles .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the chlorinated aniline moiety in 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline enhances its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi, making this compound a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The oxadiazole ring system is known to modulate inflammatory pathways, and preliminary studies suggest that this compound may reduce inflammation markers in vitro. This opens avenues for its use in treating inflammatory diseases .

Agricultural Chemistry

Pesticide Development

The structural characteristics of this compound make it a potential candidate for developing new pesticides. Compounds with oxadiazole groups have shown efficacy against various agricultural pests. Research into its efficacy as a pesticide could lead to the formulation of safer and more effective agricultural chemicals .

Herbicide Formulation

Similar to its potential as a pesticide, this compound may also be explored for herbicidal applications. The ability to disrupt biochemical pathways in plants could be harnessed to develop herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites. Research into its use as a functional additive in plastics could lead to the development of advanced materials with tailored properties .

Dyes and Pigments

Due to its vibrant color properties associated with the chlorinated aniline structure, this compound has potential applications in dye chemistry. It can be utilized in synthesizing new dyes that exhibit excellent lightfastness and color retention in various materials .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows the compound to interact with various biological targets, leading to its therapeutic effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparaison Avec Des Composés Similaires

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as 2-chloro-4-(methylsulfonyl)phenyl-1,2,4-oxadiazole . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Activité Biologique

Overview

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound belonging to the class of phenyloxadiazoles. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antimicrobial and anticancer properties. The 1,2,4-oxadiazole moiety is recognized for its role as a pharmacophore in various therapeutic agents.

- Molecular Formula : C₁₁H₁₀ClN₃O

- Molecular Weight : 235.67 g/mol

- CAS Number : 1339515-32-0

The biological activity of this compound primarily involves its interaction with specific molecular targets. The oxadiazole ring contributes to hydrogen bonding and hydrophobic interactions with proteins and enzymes, facilitating its role in biological systems .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings indicate that this compound can be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported:

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| PANC-1 (Pancreatic Cancer) | Not specified |

The compound exhibited significant cytotoxicity against MCF-7 cells and moderate activity against HeLa cells . Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Case Studies and Research Findings

A comprehensive study involving molecular docking simulations highlighted the binding affinity of this compound to specific protein targets associated with cancer proliferation pathways. The results suggested that modifications to the oxadiazole ring could enhance its biological potency .

Another study focused on the synthesis of related oxadiazole derivatives revealed that structural variations significantly impact the biological activity of these compounds. Notably, some derivatives demonstrated superior activity compared to established anticancer drugs like doxorubicin .

Propriétés

IUPAC Name |

2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPJGXXWWLECCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.